molecular formula C10H4BrCl2FN2 B2484081 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine CAS No. 1548193-78-7

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

Cat. No.: B2484081
CAS No.: 1548193-78-7
M. Wt: 321.96
InChI Key: XREUWWFYPBYSHD-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

The synthesis of 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The starting material, 2,6-dichloropyrimidine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the phenyl ring.

    Coupling Reaction: The brominated and fluorinated intermediate is then coupled with 2,6-dichloropyrimidine under specific reaction conditions, such as the presence of a palladium catalyst and a suitable base, to form the final product.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, and chlorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Palladium catalysts and boronic acids are typically used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the halogen substituents.

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its unique structure allows for the development of drugs with improved efficacy and selectivity.

    Biological Research: The compound is used in studies investigating the biological activity of pyrimidine derivatives. It can serve as a tool compound to probe the function of specific proteins or pathways in cells.

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

    Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, thereby modulating its activity. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity for its target. The molecular targets and pathways involved vary depending on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine can be compared with other similar compounds, such as:

    4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyridine: This compound has a pyridine ring instead of a pyrimidine ring, which can affect its chemical properties and reactivity.

    4-(5-Bromo-2-fluorophenyl)-2,6-dichlorobenzene:

    4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrazine: This compound has a pyrazine ring, which contains nitrogen atoms at positions 1 and 4, leading to different chemical behavior compared to the pyrimidine derivative.

The uniqueness of this compound lies in its specific combination of halogen substituents and the pyrimidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl2FN2/c11-5-1-2-7(14)6(3-5)8-4-9(12)16-10(13)15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREUWWFYPBYSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC(=NC(=N2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548193-78-7
Record name 4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine
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